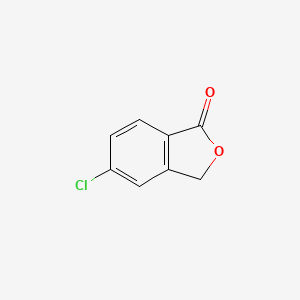

5-Chloroisobenzofuran-1(3H)-one

Descripción

Significance of the Isobenzofuran-1(3H)-one Core as a Pharmacophore in Natural and Synthetic Compounds

The isobenzofuran-1(3H)-one, commonly known as phthalide (B148349), is a fundamental heterocyclic structure found in numerous naturally occurring and synthetically important molecules. nih.gov This benzo-fused lactone serves as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its derivatives are associated with a wide array of biological activities, including antifungal, antimicrobial, and antitumor properties. nih.govimjst.org

The versatility of the isobenzofuran-1(3H)-one core has attracted considerable attention from medicinal chemists and pharmacologists. nih.gov Natural products and their synthetic analogues containing this scaffold have been identified as promising antioxidant and antiplatelet agents. nih.gov For instance, certain derivatives have demonstrated potent antioxidant activity, in some cases exceeding that of the standard reference, ascorbic acid. nih.gov Furthermore, many natural and synthetic compounds featuring the isobenzofuran-1(3H)-one core have shown potential as platelet aggregation inhibitors. nih.gov

Recent research has also explored the potential of isobenzofuran-1(3H)-one derivatives as antidepressants. nih.gov A series of novel derivatives were designed and synthesized, with several compounds exhibiting significant serotonin (B10506) reuptake inhibition in vitro. nih.gov One particular compound was found to improve depression-like behavior in animal models by increasing serotonin levels in the cortex. nih.gov Additionally, isobenzofuran-1(3H)-one derivatives are being investigated as selective inhibitors of the TREK-1 potassium channel, which is a potential target for neuroprotection in ischemic stroke. medchemexpress.com

The isobenzofuran-1(3H)-one structure is also a valuable building block in organic synthesis. researchgate.net It has been utilized in the synthesis of various functionalized aromatic compounds, including naphthalenes and anthracenes. researchgate.net

Table 1: Selected Biological Activities of Isobenzofuran-1(3H)-one Derivatives

| Biological Activity | Research Finding |

|---|---|

| Antioxidant | Some derivatives show antioxidant activity several folds higher than ascorbic acid. nih.gov |

| Antiplatelet | Identified as potent inhibitors of arachidonic acid-induced platelet aggregation. nih.gov |

| Antidepressant | Novel derivatives act as serotonin reuptake inhibitors. nih.gov |

| Neuroprotective | Investigated as selective TREK-1 inhibitors for potential stroke treatment. medchemexpress.com |

| Antifungal & Antimicrobial | The core structure is associated with these properties. nih.govimjst.org |

| Antitumor | The isobenzofuran-1(3H)-one scaffold is found in compounds with antitumor activity. nih.gov |

Overview of Chlorinated Lactones in Medicinal Chemistry and Biological Activity

Lactones, which are cyclic esters, are a significant class of compounds widely found in nature and are known for their diverse biological activities. nih.gov The introduction of a chlorine atom into a lactone structure can significantly modulate its biological properties. researchgate.net This has led to the exploration of chlorinated lactones in medicinal chemistry for their potential therapeutic applications.

Chlorinated lactones have demonstrated a range of biological activities, including antibacterial, antifungal, and cytostatic effects. For example, some chlorinated sesquiterpene lactones isolated from plants have shown cytostatic activity, with the presence of the chlorine atom enhancing this effect. thieme-connect.com One of the most potent compounds in this series was found to primarily affect DNA synthesis. thieme-connect.com

In the realm of antibacterial agents, chlorinated metabolites from marine fungi have exhibited significant inhibitory activity against Gram-positive bacteria. rsc.org The degree of chlorination has been observed to correlate with the antibacterial potency, with trichlorinated analogues showing the highest activity. rsc.org Furthermore, synthetic chloro-δ-lactones have been evaluated for their antibacterial activity against both E. coli and S. aureus. nih.gov

The inclusion of chlorine in a molecule can increase its lipophilicity, which may lead to better penetration of cell membranes. researchgate.net This property, along with the potential for specific interactions with biological targets, makes chlorinated compounds an area of continued interest in drug discovery. researchgate.net

Table 2: Examples of Biological Activity in Chlorinated Lactones

| Compound Type | Biological Activity | Key Finding |

|---|---|---|

| Chlorinated Sesquiterpene Lactones | Cytostatic | The presence of a chlorine atom intensifies the cytostatic activity. thieme-connect.com |

| Chlorinated Fungal Metabolites | Antibacterial | Potent activity against Gram-positive bacteria, with activity related to the number of chlorine atoms. rsc.org |

| Synthetic Chloro-δ-lactones | Antibacterial | Demonstrated activity against both E. coli and S. aureus. nih.gov |

Research Context of 5-Chloroisobenzofuran-1(3H)-one within Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal and organic chemistry. mdpi.com The synthesis of novel heterocyclic structures is a major focus of research due to their wide range of biological activities. mdpi.comresearchgate.net

Within this broad field, the synthesis of isobenzofuran-1(3H)-one and its derivatives has been an area of active investigation. nih.govresearchgate.net Various synthetic methods have been developed to access these compounds, including one-step conversions from o-alkylbenzoic acids and the use of novel catalysts. nih.govresearchgate.net These synthetic efforts aim to create a diverse library of phthalide derivatives for biological screening. nih.gov

The specific compound, this compound, is a derivative that combines the isobenzofuran-1(3H)-one core with a chlorine substituent. While direct research on the biological activities of this compound is not extensively detailed in the provided search results, its chemical context places it at the intersection of two important areas of research: the study of the isobenzofuran-1(3H)-one pharmacophore and the investigation of chlorinated compounds in medicinal chemistry. The synthesis of related chlorinated heterocyclic compounds, such as 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, has been pursued with the aim of developing new antimicrobial agents. nih.gov This suggests that the introduction of a chlorine atom at the 5-position of the isobenzofuran-1(3H)-one ring is a rational approach in the search for novel bioactive molecules.

The study of this compound and its potential applications would likely involve its synthesis, characterization, and subsequent evaluation in a variety of biological assays to determine if the combination of the phthalide core and chlorine substitution results in unique or enhanced pharmacological properties.

Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRQBEBBOSKYLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Cl)C(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287188 | |

| Record name | 5-chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54109-03-4, 28033-47-8 | |

| Record name | 54109-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-chlorophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1,3-dihydro-2-benzofuran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloroisobenzofuran 1 3h One and Its Analogues

General Strategies for Furanone and Phthalide (B148349) Ring System Construction

The construction of the furanone and phthalide ring systems can be achieved through several versatile and effective synthetic strategies. These methods provide the foundational chemical transformations necessary for the synthesis of a wide array of derivatives, including the target compound, 5-Chloroisobenzofuran-1(3H)-one.

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of phthalide and furanone structures. A prominent example is the dehydrative condensation of phthalic anhydride with primary amines at elevated temperatures to form phthalimides google.comnih.gov. This type of reaction, which involves the formation of a larger molecule from smaller units with the elimination of a small molecule like water, is fundamental in building the core phthalide structure. The reaction between phthalic anhydride and amines in high-temperature, high-pressure water/ethanol mixtures has been shown to be a clean and effective method for producing phthalimide derivatives nih.gov. In industrial processes, the condensation of phthalic anhydride is widely utilized in the production of polyesters and polyamides, often requiring catalysts such as zinc chloride or ferric oxide myexperiment.org. Another approach involves the one-pot reaction of ninhydrin with certain amino-naphthoquinones in acetic acid, which proceeds through a condensation step followed by oxidative cleavage to yield spiro-isobenzofuran compounds acs.org.

| Reactants | Conditions | Product | Reference |

| Phthalic Anhydride, Primary Amine | High Temperature | Phthalimide | google.com |

| o-Phthalic Acid, Amine | High-Temperature, High-Pressure H2O/EtOH | Phthalimide | nih.gov |

| Ninhydrin, 4-Amino-1,2-naphthoquinones | Acetic Acid, then Periodic Acid | Spiro-isobenzofuran | acs.org |

Cyclization Reactions

Cyclization reactions are pivotal in forming the heterocyclic ring of furanones and phthalides. An efficient one-pot method for creating isobenzofuranone derivatives involves an acid/base-steered cascade cyclization of 2-acylbenzoic acids with isatoic anhydrides nih.gov. The choice of an acid or base catalyst directs the reaction pathway to yield different heterocyclic systems. Palladium-catalyzed oxidative cyclization offers another route to construct benzofuran (B130515) ring systems from precursors like allyl aryl ethers nih.gov. Furthermore, the synthesis of 3(2H)-furanones can be achieved through the cycloisomerization of allenic hydroxyketones in water, without the need for expensive metal catalysts researchgate.net. Gold-catalyzed cyclizations of 2-oxo-3-butynoic esters with various nucleophiles also provide an efficient pathway to substituted 3(2H)-furanones under mild conditions researchgate.net.

| Starting Material | Reagent/Catalyst | Product | Reference |

| 2-Acylbenzoic acids, Isatoic anhydrides | Na2CO3 or p-toluenesulfonic acid | Isobenzofuranone derivatives | nih.gov |

| Allyl aryl ethers | Pd(II) catalyst | 2-Methylbenzofurans | nih.gov |

| Allenic hydroxyketones | Water | 3(2H)-Furanones | researchgate.net |

| 2-Oxo-3-butynoic esters | Gold catalyst | Substituted 3(2H)-furanones | researchgate.net |

Cross-Coupling Methodologies for Furanone Derivatives

Modern cross-coupling reactions have become powerful tools for the synthesis and functionalization of furanone derivatives. The Suzuki-Miyaura cross-coupling reaction, for instance, has been successfully applied to 5-(4-bromophenyl)-furan-2(5H)-ones and 5-(4-tosyloxyphenyl)-3,4-dimethylfuran-2(5H)-ones to create biphenyl-substituted furanones cymitquimica.com. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Similarly, palladium-catalyzed cross-coupling reactions between 4-tosyl-2(5H)-furanone and various boronic acids provide a facile route to 4-substituted 2(5H)-furanones sigmaaldrich.com. Another innovative approach involves the photoredox-mediated cross-coupling of glycosyl esters with carboxylic acids to synthesize C-acyl furanosides, which are valuable intermediates for natural products and nucleoside analogues google.com.

Solid-Phase Synthesis Approaches for Furanone Derivatives

Solid-phase synthesis offers a high-throughput method for generating libraries of furanone derivatives. One developed approach involves attaching halogenated 5-hydroxy-Δ²-butenolide building blocks to a scavenger isocyanate resin. Subsequent reactions on the solid support allow for the creation of a diverse library of substituted 4-amino-5-hydroxy-2(5H)-furanones. Another solid-phase strategy utilizes polymer-supported α-selenocarboxylic acids, which react with epoxides to form supported γ-substituted α-selenobutyrolactones. Subsequent oxidation and elimination steps yield substituted 2(5H)-furanones in high purity. A sulfone traceless linker has also been employed in the solid-phase synthesis of substituted 2(5H)-furanones, where the final product is cleaved from the resin via an elimination reaction, enhancing the purity of the resulting compounds.

Targeted Synthesis of this compound and its Direct Derivatives

The synthesis of the isobenzofuran-1(3H)-one scaffold, also known as phthalide, and its derivatives has been approached through various targeted synthetic pathways. These methods often start from readily available benzoic acid or phthalic acid derivatives.

Reported Synthetic Pathways for the Isobenzofuran-1(3H)-one Scaffold

A general and efficient one-step conversion of o-alkylbenzoic acids to their corresponding isobenzofuran-1(3H)-ones can be achieved using a NaBrO₃/NaHSO₃ system in a two-phase reaction medium nih.gov. This method has been applied to a range of o-alkylbenzoic acids to produce a variety of phthalide derivatives.

For the synthesis of halogenated phthalides, such as the bromo and chloro analogues, the reduction of the corresponding substituted phthalic anhydrides is a common strategy. For example, 5-bromophthalide can be prepared by the reduction of 4-bromophthalic anhydride google.com. A similar approach has been reported for 5-chlorophthalide, where 4-chlorophthalic anhydride is reduced using zinc and hydrochloric acid in acetic acid, albeit with the generation of significant zinc-containing waste google.com.

A more recent and scalable manufacturing synthesis of 5-chlorophthalide has been developed starting from 4-chloro-N,N-diisopropylbenzamide. The key steps in this process are:

Ortho-lithiation of 4-chloro-N,N-diisopropylbenzamide.

Formylation of the lithiated intermediate with dimethylformamide.

Reduction of the resulting formyl group.

Ring closure to yield 5-chlorophthalide.

This procedure can also be performed in a one-pot fashion and has been adapted for the synthesis of 5-fluoro and 5-trifluoromethyl analogues nih.gov.

| Starting Material | Key Reagents/Steps | Product | Reference |

| o-Alkylbenzoic acids | NaBrO₃/NaHSO₃ | Isobenzofuran-1(3H)-ones | nih.gov |

| 4-Bromophthalic anhydride | Reduction | 5-Bromophthalide | google.com |

| 4-Chlorophthalic anhydride | Zn-HCl, AcOH | 5-Chlorophthalide | google.com |

| 4-Chloro-N,N-diisopropylbenzamide | Ortho-lithiation, Formylation, Reduction, Ring Closure | 5-Chlorophthalide | nih.gov |

Optimization of Reaction Conditions for Halogenated Isobenzofuranones

The synthesis of halogenated isobenzofuranones often requires careful optimization of reaction conditions to maximize yield and purity. While specific studies detailing the optimization for this compound are not extensively documented in readily available literature, general principles for the synthesis of related benzofuran and phthalide structures can be applied.

The concentration of reactants also plays a significant role. More diluted reaction mixtures can sometimes lead to shorter reaction times without a significant loss of yield, whereas higher concentrations may lead to the formation of undesired byproducts. The selection of the catalyst and its loading are also critical. For example, in couplings to form phthalide structures, both the choice of metal catalyst and additives can be essential, with some reactions requiring a combination of agents to proceed efficiently.

A systematic approach to optimization, often employing experimental design methodologies, is crucial to identify the ideal balance of these factors for the efficient synthesis of halogenated isobenzofuranones like this compound.

Derivatization Strategies for this compound

The this compound molecule offers multiple sites for derivatization, allowing for the generation of a diverse library of compounds. These modifications can be broadly categorized into the introduction of new substituents on the aromatic ring and alterations to the lactone moiety.

Introduction of Substituents on the Aromatic Ring System

The chlorine atom and the lactone ring of this compound exert directing effects on subsequent electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-director, while the ester group of the lactone is a deactivating meta-director. The interplay of these effects will govern the position of any new substituent.

Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the benzene (B151609) ring. These reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Introducing another halogen atom (e.g., bromine or chlorine) using a Lewis acid catalyst.

Sulfonation: Reaction with fuming sulfuric acid to add a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introducing alkyl or acyl groups, respectively, using an appropriate alkyl or acyl halide and a Lewis acid catalyst.

The precise location of the incoming electrophile will depend on the specific reaction conditions and the combined directing influence of the existing chloro and lactone functionalities.

Modifications at the Lactone Moiety

The lactone portion of this compound, particularly the C-3 position, is a prime site for introducing chemical diversity. The hydrogen atoms at the C-3 position are acidic and can be removed by a base to generate a nucleophilic enolate. This enolate can then react with various electrophiles to introduce substituents at this position.

One common strategy involves the condensation of the phthalide with aldehydes or ketones. For instance, the reaction of a phthalide with an aldehyde in the presence of a base can lead to the formation of a 3-substituted derivative. Furthermore, more complex functionalities can be introduced. A one-pot domino strategy involving a Michael addition followed by lactonization has been used to synthesize 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones from related starting materials. This demonstrates the potential for creating chiral centers at the C-3 position.

The general synthetic route for C-3 functionalization can be outlined as follows:

| Step | Reagents and Conditions | Product |

| 1. Enolate Formation | Base (e.g., LDA, NaH) in an aprotic solvent (e.g., THF) | Phthalide enolate |

| 2. Electrophilic Attack | Electrophile (e.g., alkyl halide, aldehyde, ketone) | 3-Substituted phthalide |

This approach allows for the synthesis of a wide range of C-3 functionalized isobenzofuranones, which can exhibit diverse biological activities.

Asymmetric Synthesis of Chiral 3,3-Disubstituted Phthalide Derivatives

The creation of a chiral quaternary carbon center at the C-3 position of the phthalide core is of significant interest due to the prevalence of this motif in biologically active natural products. Asymmetric synthesis provides a powerful tool to access these enantioenriched 3,3-disubstituted derivatives.

A highly effective method for the asymmetric alkylation of phthalides is through phase-transfer catalysis (PTC). This technique is particularly well-suited for the alkylation of weakly acidic substrates. The process typically involves the use of a chiral phase-transfer catalyst, often derived from cinchona alkaloids, to shuttle a deprotonated phthalide substrate from an aqueous basic phase to an organic phase containing an alkylating agent.

A novel asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters has been developed, affording 3,3-disubstituted phthalide derivatives with a chiral quaternary γ-carbon in good to excellent yields and with good enantioselectivities (typically 74–88% ee). mdpi.com The enantiomeric purity of these products can often be significantly enhanced to 94–95% ee through recrystallization. mdpi.com This methodology has been shown to be tolerant of both electron-withdrawing and electron-releasing substituents on the phthalide core. mdpi.com

The general conditions for this asymmetric alkylation are summarized below:

| Parameter | Condition |

| Substrate | Phthalide 3-carboxylic ester |

| Alkylating Agent | Benzyl or allyl halides |

| Catalyst | Chiral phase-transfer catalyst (e.g., Maruoka's N-spiro C2-symmetric catalysts) |

| Base | 50% aqueous potassium hydroxide (B78521) |

| Solvent | Toluene |

| Temperature | 0 °C |

This phase-transfer catalysis approach enables the introduction of unfunctionalized groups at the γ-position, complementing other organocatalytic strategies that typically involve functionalized electrophiles. mdpi.com

Achieving a high degree of stereochemical control is paramount in the synthesis of chiral 3,3-disubstituted phthalides. The choice of the chiral catalyst is the primary factor influencing the stereochemical outcome of the reaction. In phase-transfer catalyzed alkylations, catalysts derived from cinchona alkaloids have proven to be highly effective in inducing asymmetry.

The structure of the catalyst, including the nature of the substituents on the quinuclidine nitrogen and the aromatic moiety, can be fine-tuned to optimize enantioselectivity for a given substrate and electrophile. The reaction conditions, such as temperature and solvent, also play a crucial role in stereochemical control. Lower temperatures generally lead to higher enantioselectivities. The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting the facial selectivity of the electrophilic attack.

Through the careful selection of a chiral catalyst and the optimization of reaction parameters, it is possible to achieve excellent stereochemical control in the derivatization of phthalides, leading to the synthesis of highly enantioenriched 3,3-disubstituted products.

Electrochemical Synthesis Routes to Isobenzofuranone and Isobenzofuran-1-imine Derivatives

Electro-organic synthesis has emerged as a sustainable and powerful alternative to traditional synthetic methods, offering pathways that often avoid harsh reagents and minimize waste. This approach utilizes electricity to drive chemical transformations, enabling the generation of reactive intermediates under mild conditions. For the synthesis of isobenzofuranones (also known as phthalides) and their nitrogen-containing analogues, isobenzofuran-1-imines, electrochemical methods provide innovative and efficient strategies. These methods include anodic oxidation, cathodic reduction, and paired electrolysis, which can be tailored to construct the core heterocyclic structures from various precursors.

Isobenzofuranone Synthesis

The isobenzofuran-1(3H)-one skeleton is a key structural motif found in many natural products and pharmacologically active compounds. Electrochemical approaches to this framework often involve intramolecular cyclization reactions initiated by an electrochemical event.

One prominent strategy is the electrochemical C(sp³)-H lactonization of 2-alkylbenzoic acids. This method uses a graphite anode to facilitate the cyclization, providing a direct and atom-economical route to various phthalide derivatives. Another approach involves the anodic activation of aromatic carboxylic acids to generate aroyloxy radicals. These radicals can then undergo intramolecular cyclization, and in the presence of an aliphatic carboxylic acid as an alkylating agent precursor, can lead to 3-substituted phthalides. The reaction is typically performed in an undivided cell, where methoxide ions are generated at the cathode, contributing to the reaction environment.

A further innovative method is the electrochemical cascade sulfonylation and lactonization of 2-vinylbenzoic acids using sulfonyl hydrazines as the arylsulfonylation reagent. This process avoids the need for metal catalysts or external chemical oxidants and proceeds under mild conditions to afford γ-sulfonylated phthalides with broad substrate tolerance. The reaction is initiated by the electrochemical oxidation of the starting materials to generate radical intermediates that cascade to the final product.

Cathodic reduction presents an alternative route. Phthalides can be prepared by the cathodic reduction of phthalic acid or its derivatives, such as dimethyl phthalate. This process can be carried out in an undivided electrolytic cell using an organic solvent, offering high yields of the desired phthalide.

The following table summarizes representative examples of electrochemical synthesis of isobenzofuranone derivatives.

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Alkylbenzoic Acids | Graphite anode, CH₂Cl₂, HFIP, n-Bu₄NClO₄ | Phthalides | Good | |

| 2-Vinylbenzoic Acids and Sulfonyl Hydrazines | Undivided cell, Pt anode, C cathode, MeCN/H₂O | γ-Sulfonylated Phthalides | Up to 96% | |

| Dimethyl Phthalate | Graphite cathode, t-butylformamide/methanol, Bu₄NBF₄ | Phthalide | 85% |

Isobenzofuran-1-imine Synthesis

Isobenzofuran-1-imine derivatives, the nitrogen analogues of phthalides, are also accessible through electrochemical means. A notable method is the electrochemical oxidative 5-exo-dig oxo-halocyclization of o-alkynylbenzamides. This protocol utilizes readily available sodium halides (NaX, where X = Cl, Br, I) as the source of halogen atoms.

The reaction proceeds under mild conditions without the need for stoichiometric amounts of chemical oxidants or transition metal catalysts. It demonstrates excellent regioselectivity and conversion rates, providing good yields of various halogenated isobenzofuran-1-imines. This electrochemical approach offers a clean and efficient alternative for the synthesis of these valuable heterocyclic compounds.

The table below presents the scope of this electrochemical halocyclization reaction for synthesizing isobenzofuran-1-imine derivatives.

| Substrate (o-alkynylbenzamide) | Halide Source | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Tosyl-2-(phenylethynyl)benzamide | NaCl | (Z)-3-(1-chloro-2-phenylvinyl)-2-tosylisobenzofuran-1(3H)-imine | 85% | |

| N-Tosyl-2-(phenylethynyl)benzamide | NaBr | (Z)-3-(1-bromo-2-phenylvinyl)-2-tosylisobenzofuran-1(3H)-imine | 92% | |

| N-Tosyl-2-(phenylethynyl)benzamide | NaI | (Z)-3-(1-iodo-2-phenylvinyl)-2-tosylisobenzofuran-1(3H)-imine | 94% | |

| N-(4-Methylphenylsulfonyl)-2-(phenylethynyl)benzamide | NaBr | (Z)-3-(1-bromo-2-phenylvinyl)-2-(p-tolyl)isobenzofuran-1(3H)-imine | 90% | |

| N-Tosyl-2-(p-tolylethynyl)benzamide | NaBr | (Z)-3-(1-bromo-2-(p-tolyl)vinyl)-2-tosylisobenzofuran-1(3H)-imine | 93% |

Reactivity and Chemical Transformations of 5 Chloroisobenzofuran 1 3h One

Ring-Opening and Ring-Closing Reactions of the Lactone System

The lactone ring in 5-Chloroisobenzofuran-1(3H)-one is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a hallmark of cyclic esters.

Ring-Opening Reactions:

Under basic conditions, such as in the presence of sodium hydroxide (B78521), the lactone can undergo hydrolysis to yield the corresponding 2-carboxy-5-chlorobenzyl alcohol. This reaction proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the lactone, followed by the cleavage of the ester bond. The rate and extent of this hydrolysis are pH-dependent, with the equilibrium favoring the ring-opened carboxylate form at higher pH values. nih.gov

Similarly, reaction with other nucleophiles like ammonia (B1221849) or amines will lead to ring-opened amide products. For instance, treatment with ammonia would yield 2-carbamoyl-5-chlorobenzoic acid.

Reductive cleavage of the lactone ring can also be achieved. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester functionality to a diol, specifically (5-chloro-2-hydroxymethyl)phenyl)methanol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally less effective in reducing esters and may require harsher conditions or may not react at all, primarily reducing aldehydes and ketones. umass.edursc.orgyoutube.com

Ring-Closing Reactions:

The formation of the this compound ring system, a phthalide (B148349), can be accomplished through the intramolecular cyclization of appropriate precursors. A common synthetic route involves the reduction of 4-chloro-2-formylbenzoic acid, where the resulting hydroxymethyl group undergoes spontaneous or acid-catalyzed cyclization with the carboxylic acid. Another approach is the cyclization of 2-halomethyl-5-chlorobenzoic acids. These reactions are governed by Baldwin's rules for ring closure, which favor the 5-exo-trig cyclization pathway.

Reactions Involving the Chlorinated Moiety

The chlorine atom on the aromatic ring of this compound is a key functional group that allows for the introduction of various substituents through cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this regard.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This method is highly versatile for creating biaryl structures. For the coupling to be successful, the choice of catalyst, ligand, and base is crucial. snnu.edu.cnnih.govresearchgate.netrsc.org

| Catalyst System | Reactants | Product |

| Pd(OAc)₂, X-Phos, KOt-Bu | This compound, Arylboronic acid | 5-Aryl-isobenzofuran-1(3H)-one |

| Pd(dppf)Cl₂, K₂CO₃ | This compound, Arylboronic acid | 5-Aryl-isobenzofuran-1(3H)-one |

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds. This compound can be reacted with primary or secondary amines in the presence of a palladium catalyst and a strong base to yield 5-amino-substituted isobenzofuranones. The choice of phosphine (B1218219) ligand is critical for the efficiency of this transformation. beilstein-journals.orgresearchgate.netnih.gov

| Catalyst System | Reactants | Product |

| [Pd(allyl)Cl]₂, t-BuXPhos, t-BuOLi | This compound, Amine | 5-(Amino)isobenzofuran-1(3H)-one |

| Pd(OAc)₂, X-Phos, KOt-Bu | This compound, Aniline | 5-(Phenylamino)isobenzofuran-1(3H)-one |

Electrophilic and Nucleophilic Substitutions on the Isobenzofuranone Core

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS), and under certain conditions, nucleophilic aromatic substitution (NAS).

Electrophilic Aromatic Substitution:

The reactivity and regioselectivity of EAS reactions are governed by the electronic effects of the existing substituents: the chloro group and the lactone ring. The chlorine atom is an ortho-, para-directing deactivator due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. unizin.org The lactone ring, specifically the ester group attached to the aromatic ring, is a deactivating and meta-directing group.

When both an ortho-, para-director and a meta-director are present on a benzene ring, the position of the incoming electrophile is determined by their combined influence. In the case of this compound, the directing effects are as follows:

The chloro group directs ortho and para to its position (C4 and C6).

The lactone (ester) group directs meta to its point of attachment (C4 and C6).

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common and typically requires the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. In this compound, the lactone's carbonyl group does exert an electron-withdrawing effect, which could potentially facilitate nucleophilic displacement of the chlorine atom, although this would likely require forcing conditions.

Oxidative Transformations for Isobenzofuranone and Isocoumarin (B1212949) Synthesis

Isobenzofuranones can serve as precursors for the synthesis of isocoumarins, which are 1H-isochromen-1-ones. This transformation typically involves an oxidation step. While direct oxidation of the methylene (B1212753) group (C3) of the isobenzofuranone ring is a plausible route, a more common strategy involves the synthesis of isocoumarins from related precursors.

For instance, 3-substituted isocoumarins can be synthesized via the silver-catalyzed aerobic oxidation and subsequent 6-endo heterocyclization of ortho-alkynylbenzaldehydes. rsc.org Other methods include the rhodium-catalyzed oxidative coupling of benzoic acids with vinyl acetates and copper-catalyzed domino reactions. mdpi.comorganic-chemistry.orgresearchgate.net The conversion of a pre-existing isobenzofuranone like the 5-chloro derivative to an isocoumarin would likely involve the introduction of a substituent at the 3-position that can then be eliminated or rearranged to form the double bond characteristic of the isocoumarin ring.

One-step syntheses of substituted isobenzofuran-1(3H)-ones from indane derivatives in subcritical water under oxygen pressure have also been reported, highlighting oxidative pathways in their formation. researchgate.net

Mechanistic Investigations of Key Reactions and Intermediates

The mechanisms of the reactions involving this compound are generally consistent with established organic chemistry principles.

Ring-Opening Hydrolysis: The mechanism of lactone hydrolysis is a well-understood process involving nucleophilic acyl substitution. The reaction is base-catalyzed, with the hydroxide ion acting as the nucleophile. nih.gov

Palladium-Catalyzed Cross-Couplings: The catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions are complex, involving oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation (for Suzuki-Miyaura) or coordination and deprotonation of the amine (for Buchwald-Hartwig), and reductive elimination to form the product and regenerate the catalyst.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the aromatic pi-system on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by deprotonation to restore aromaticity. The regioselectivity is determined by the stability of the intermediate carbocation, which is influenced by the electronic effects of the substituents.

Oxidative Transformations: The mechanisms of oxidative transformations to isocoumarins can vary. For example, silver-catalyzed reactions may proceed through a free-radical pathway. rsc.org

Computational and Theoretical Studies of 5 Chloroisobenzofuran 1 3h One

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental structural and electronic properties of molecules. For 5-Chloroisobenzofuran-1(3H)-one, such calculations would provide precise data on its geometry, bond lengths, bond angles, and the distribution of electron density.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy gap between the HOMO and LUMO provides insight into the chemical stability and reactivity of the molecule. For this compound, the chlorine substituent is expected to lower the energy of both the HOMO and LUMO compared to the unsubstituted isobenzofuran-1(3H)-one.

In silico predictions of physicochemical properties for a series of C-3 functionalized isobenzofuran-1(3H)-ones have been performed to assess their drug-like characteristics based on Lipinski's Rule of Five. nih.gov These calculations, while not specific to the 5-chloro derivative, provide a template for the types of properties that can be computationally derived.

Table 1: Predicted Physicochemical Properties for Isobenzofuran-1(3H)-one Derivatives Note: This table is based on data for C-3 functionalized derivatives and serves as an example of the types of properties calculated. Specific values for this compound would require dedicated calculations.

| Property | Predicted Value Range | Ideal Value (Lipinski's Rule) |

| Molecular Weight (MW) | < 500 | ≤ 500 |

| n-Octanol/Water Partition Coefficient (LogP) | < 5 | ≤ 5 |

| Hydrogen Bond Donors (HBD) | 0 - 2 | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | 3 - 5 | ≤ 10 |

| Number of Rotatable Bonds (nRotb) | 1 - 4 | < 10 |

| Polar Surface Area (PSA) | < 90 Ų | < 140 Ų |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed, step-by-step understanding of reaction mechanisms.

For this compound, computational studies could elucidate the mechanisms of its synthesis or its subsequent reactions. For example, the synthesis of isobenzofuran-1(3H)-ones often involves cyclization reactions. A computational study could model the reaction pathway, determining whether the mechanism is concerted or stepwise and identifying the rate-determining step.

A recent study reported an efficient synthesis of (Z)-3-benzylideneisobenzofuran-1(3H)-ones via a silver-catalyzed 5-exo-dig cyclization. nih.gov While this study focused on different substrates, the computational investigation of this reaction for a 5-chloro substituted precursor could provide valuable mechanistic insights, including the role of the chloro-substituent in influencing the reaction rate and regioselectivity.

Structure-Reactivity Relationships from Theoretical Perspectives

Structure-activity relationship (SAR) studies, often complemented by computational analysis, aim to understand how the chemical structure of a compound influences its biological activity or chemical reactivity. For this compound, theoretical perspectives on its structure-reactivity can be derived from studies on analogous compounds.

A study on ketone-isobenzofuranone hybrids as herbicides revealed that the position and nature of substituents are critical for their activity. nih.gov Notably, compounds with electron-withdrawing groups, such as chlorine, showed promising herbicidal activity. The o-Cl substituted compound was the most potent against barnyard grass. nih.gov This suggests that the electronic effects of the chlorine atom in this compound likely play a significant role in its reactivity and potential biological activity.

In another study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones as antioxidants and antiplatelet agents, the influence of substituents on the isobenzofuranone core was investigated. nih.gov The presence of a bromo-substituent at the C-6 position, which is electronically similar to a chloro-substituent at C-5, was found to be favorable for activity. nih.gov This further supports the importance of halogen substitution in modulating the reactivity of the isobenzofuranone scaffold.

Molecular Docking and Simulation Studies relevant to Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a small molecule, such as this compound, might interact with a biological target, typically a protein.

While no specific molecular docking studies for this compound have been reported, studies on other substituted isobenzofuranones and benzofurans highlight the utility of this approach. For instance, novel 2-aminobenzofuran derivatives have been studied as P-glycoprotein inhibitors using molecular docking to understand their binding modes. nih.gov Similarly, docking studies have been employed to investigate the interaction of isobenzofuran-1(3H)-one derivatives with enzymes like tyrosinase.

Advanced Applications and Translational Research of 5 Chloroisobenzofuran 1 3h One

Applications in Pharmaceutical Development and Drug Discovery

The isobenzofuranone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The introduction of a chlorine atom at the 5-position can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making 5-Chloroisobenzofuran-1(3H)-one a valuable starting point for drug discovery programs.

The identification of a promising lead compound is a critical step in the drug development pipeline. A "lead" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to achieve better potency, selectivity, or pharmacokinetic parameters. The isobenzofuranone structure has been central to the discovery of several such leads.

Research has shown that derivatives of isobenzofuran-1(3H)-one are promising candidates for new therapeutic agents. For instance, novel derivatives have been designed and synthesized as potential antidepressants, with some exhibiting significant serotonin (B10506) reuptake inhibition. nih.gov In one study, a specific derivative, compound 10a , emerged as a potential lead compound for treating depression, warranting further investigation due to its efficacy in preclinical models. nih.gov Similarly, in the field of oncology, structure-activity relationship (SAR) studies of hit compounds have led to the discovery of lead compounds with potent cytotoxicity against human cancer cell lines. nih.gov The development of SRC-3 inhibitors, for example, identified two lead compounds, SI-10 and SI-12 , which demonstrated promising pharmacokinetic profiles and anticancer efficacy. nih.gov

The utility of this compound is highlighted by its role as a key intermediate in creating libraries of compounds for screening. Its reactivity allows for the systematic modification of its core structure, enabling chemists to explore how different functional groups impact biological activity. This process of lead optimization is crucial for transforming an initial hit into a viable drug candidate.

Table 1: Examples of Isobenzofuranone-Derived Lead Compounds in Research

| Lead Compound/Derivative Class | Therapeutic Area | Research Finding |

| Novel Isobenzofuran-1(3H)-one Derivatives (e.g., Compound 10a) | Antidepressant | Demonstrated significant serotonin reuptake inhibition and efficacy in a chronic restraint stress mouse model. nih.gov |

| SRC-3 Inhibitors (e.g., SI-10, SI-12) | Anticancer | Exhibited potent cytotoxicity against various human cancer cell lines and inhibited tumor growth and metastasis in vivo. nih.gov |

| Naphthylpiperazine Derivatives | Serotonin Receptor Modulators | Synthesized using 5-Chloro-1(3H)-isobenzofuranone as a reagent to create dual 5-HT1D antagonists and 5-HT reuptake inhibitors. chemicalbook.com |

| Bis-benzo[d] nih.govbldpharm.comdioxol-5-yl thiourea (B124793) derivatives | Anticancer | Showed significant antitumor activity, with some compounds exceeding the potency of the reference drug doxorubicin (B1662922) against cell lines like HepG2 and HCT116. nih.gov |

Beyond lead discovery, this compound is instrumental in the synthesis of novel therapeutic agents. It serves as a reagent in the production of molecules designed to interact with specific biological targets. chemicalbook.com A notable example is its use in the synthesis of naphthylpiperazines, which have been investigated for their dual activity as 5-HT1D antagonists and serotonin reuptake inhibitors, suggesting potential applications in treating conditions like migraine and depression. chemicalbook.com

The broader benzofuran (B130515) and isobenzofuranone chemical class has been the subject of extensive research, yielding compounds with a wide array of biological activities, including anticancer, antibacterial, and antifungal properties. nih.gov The structural features of these molecules are key to their function, and the ability to synthesize diverse derivatives is paramount. For example, studies on thiourea derivatives incorporating a benzo[d] nih.govbldpharm.comdioxol-5-yl moiety, which shares structural similarities with the isobenzofuranone core, have produced compounds with potent anticancer effects, highlighting the value of these heterocyclic systems in developing new medicines. nih.gov

Contributions to Agrochemical Innovations

The search for new, effective, and environmentally safer agrochemicals is a continuous effort in modern agriculture. The isobenzofuranone skeleton has emerged as a promising scaffold for the development of new pesticides and herbicides, addressing the growing problem of weed and pest resistance to existing products.

Research into isobenzofuranone derivatives has demonstrated their potential as herbicides. nih.gov Studies have evaluated the effectiveness of various phthalides against different plant species, including sorghum, cucumber, and onion. nih.gov Certain brominated isobenzofuranone derivatives showed inhibitory activity comparable to or even superior to the commercial herbicide (S)-metolachlor in specific assays. nih.gov

The herbicidal activity of these compounds is highly dependent on their chemical structure, including the nature and position of substituents on the aromatic ring. researchgate.net The design and synthesis of ketone-isobenzofuranone hybrids have revealed that the placement of substituents is crucial for activity. This structure-activity relationship suggests that the 5-chloro substitution on the isobenzofuranone ring would confer specific properties, influencing its efficacy and selectivity as a potential herbicidal agent. researchgate.net

The development of new herbicides is a cornerstone of modern crop protection. Weeds compete with crops for essential resources such as water, nutrients, and light, leading to significant reductions in yield. By providing new chemical entities with novel mechanisms of action, compounds derived from this compound can contribute to more robust and sustainable weed management strategies.

The investigation into the herbicidal activity of isobenzofuranones has included in silico studies to identify their molecular targets. nih.gov For the most active compounds, evidence suggests they may bind to strigolactone esterases, which are crucial enzymes in plant development. nih.gov By targeting different biological pathways than existing herbicides, these new compounds could help manage the evolution of herbicide-resistant weeds, thus protecting crop yields.

Table 2: Herbicidal Activity of Isobenzofuranone Derivatives

| Compound Type | Target Weed Species | Finding |

| Dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Sorghum bicolor (sorghum) | Showed inhibitory activity comparable to the commercial herbicide (S)-metolachlor. nih.gov |

| Dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Cucumis sativus (cucumber), Allium cepa (onion) | Presented activity superior to (S)-metolachlor in assays with these species. nih.gov |

| Ketone-isobenzofuranone hybrids | Amaranthus tricolor (Chinese amaranth), Echinochloa crus-galli (barnyard grass) | Herbicidal activity was found to be highly dependent on the position and type of substituent on the molecule. researchgate.net |

Role as a Chemical Building Block in Organic Synthesis

Perhaps the most fundamental application of this compound is its role as a chemical building block. bldpharm.comlab-chemicals.com Organic building blocks are relatively simple molecules that possess reactive functional groups, allowing them to be incorporated into the synthesis of more complex structures. sigmaaldrich.com They are foundational to medicinal chemistry, materials science, and organic synthesis. sigmaaldrich.com

This compound is classified as an aromatic heterocyclic building block. bldpharm.com Its structure contains a lactone (a cyclic ester), an aromatic ring, and a chlorine substituent. These features provide multiple sites for chemical modification, making it a versatile intermediate for constructing a wide range of target molecules. Chemists utilize this compound to introduce the chloro-substituted phthalide (B148349) motif into larger molecular frameworks, which is a common strategy in the synthesis of pharmaceuticals and other specialty chemicals. chemicalbook.com The presence of the chlorine atom also allows for further functionalization through reactions like cross-coupling, expanding its synthetic utility even further.

Table 3: Synthetic Applications of this compound

| Application Area | Role of this compound | Resulting Compound Class |

| Medicinal Chemistry | Reagent / Intermediate | Naphthylpiperazines with dual 5-HT1D antagonist and 5-HT reuptake inhibitor activity. chemicalbook.com |

| Organic Synthesis | Heterocyclic Building Block | Serves as a precursor for more complex, multi-functionalized aromatic compounds. sigmaaldrich.com |

| Drug Discovery | Scaffold for Library Synthesis | Enables the creation of diverse sets of molecules for high-throughput screening against biological targets. |

Intermediate for Complex Molecule Construction

This compound serves as a valuable intermediate in the synthesis of complex pharmaceutical compounds. Its utility has been demonstrated in the creation of naphthylpiperazine derivatives, which are of significant interest in medicinal chemistry. Specifically, this chlorinated phthalide acts as a key reagent in the synthetic pathway leading to molecules that exhibit dual activity as 5-HT1D antagonists and 5-HT reuptake inhibitors ambeed.com. The development of such dual-action agents is a sophisticated area of drug discovery, aimed at producing therapies with enhanced efficacy or a more favorable side-effect profile for neuropsychiatric disorders.

The synthesis of these complex molecules relies on the reactive nature of the lactone ring in this compound, which allows for further chemical modifications and the building of more elaborate molecular architectures. This positions the compound as a critical building block for researchers in the field of medicinal and organic chemistry.

Precursor for Polymer Monomers and Surfactants

Reference Standard Applications in Analytical and Quality Control Sciences

In the realm of analytical chemistry and pharmaceutical quality control, this compound, also known by the common name 5-chloro phthalide, plays a crucial role as a reference standard. It is specifically identified as an impurity standard in the manufacturing and quality assessment of the widely used antidepressant, Escitalopram ambeed.com.

Pharmaceutical regulatory bodies require stringent control over the purity of active pharmaceutical ingredients (APIs). Reference standards, such as this compound, are highly characterized materials used to identify and quantify impurities in the final drug product. Its availability as a reference material allows analytical chemists to develop and validate methods for monitoring the levels of this specific impurity, ensuring that each batch of Escitalopram meets the rigorous safety and quality standards set by health authorities ambeed.com. The use of this compound as a reference standard is essential for the analytical method development and validation processes within the pharmaceutical industry ambeed.com.

Future Perspectives and Research Challenges for 5 Chloroisobenzofuran 1 3h One Research

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes is paramount for the thorough investigation of any compound. While traditional methods for the synthesis of isobenzofuranones exist, emerging methodologies offer the promise of improved yields, reduced reaction times, and greater substrate scope.

Future research should focus on the application of modern synthetic techniques to the production of 5-Chloroisobenzofuran-1(3H)-one. These may include:

Transition Metal-Catalyzed Reactions: Nickel-catalyzed cross-coupling reactions have been reported for the synthesis of phthalimides, a related class of compounds. rsc.org Exploring similar catalytic systems for the synthesis of this compound could offer a more efficient and versatile approach.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov The application of flow technology to the synthesis of this compound could lead to more robust and reproducible manufacturing processes. nih.gov

Photocatalysis and Mechanochemistry: These green chemistry techniques utilize light energy and mechanical force, respectively, to drive chemical reactions. nih.gov Their application could lead to more sustainable and environmentally friendly synthetic protocols.

Table 1: Potential Synthetic Methodologies for Future Investigation

| Methodology | Potential Advantages for this compound Synthesis |

| Transition Metal Catalysis | High efficiency, broad functional group tolerance. |

| Flow Chemistry | Improved safety, scalability, and process control. nih.gov |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. nih.gov |

| Biocatalysis | High selectivity, environmentally benign. jddhs.com |

| Mechanochemistry | Solvent-free or reduced solvent conditions, enhanced reaction rates. nih.gov |

Exploration of Novel Biological Targets and Mechanisms of Action

The isobenzofuranone scaffold is a well-established pharmacophore, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net However, the specific biological targets and mechanisms of action for this compound have yet to be elucidated.

A crucial area of future research will be the comprehensive biological evaluation of this compound. This should involve screening against a diverse panel of biological targets to identify potential therapeutic applications. Based on the activities of related compounds, promising areas of investigation include:

Anticancer Activity: Many isobenzofuranone derivatives have demonstrated antiproliferative effects against various cancer cell lines. mdpi.com The 5-chloro substitution could enhance this activity, warranting investigation against a panel of human cancer cells.

Antimicrobial Properties: The isobenzofuranone core is found in natural products with antifungal and antibacterial properties. nih.gov The potential of this compound as a novel antimicrobial agent should be explored, particularly against drug-resistant strains.

Enzyme Inhibition: Isobenzofuranones have been identified as inhibitors of various enzymes, including tyrosinase and DNA topoisomerase II. researchgate.netnih.gov Investigating the inhibitory potential of the 5-chloro derivative against these and other clinically relevant enzymes could reveal new therapeutic avenues.

Table 2: Reported Biological Activities of Isobenzofuranone Derivatives and Potential for this compound

| Biological Activity | Example Isobenzofuranone Derivative | Potential Implication for this compound |

| Anticancer | 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one | The chloro-substitution may enhance cytotoxic effects. |

| Antifungal | Isopestacin | Potential for development as a novel antifungal agent. |

| Anti-inflammatory | (Z)-3-butylidene-5-hydroxyphthalide | Could be investigated for its anti-inflammatory properties. |

| Antiplatelet | Brominated isobenzofuranone derivatives | The halogen substitution suggests potential for antiplatelet activity. |

| Herbicidal | Dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Potential application in agriculture as a herbicide. nih.gov |

Advanced Computational Approaches in Structure-Based Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. For this compound, these approaches can provide valuable insights and guide experimental work.

Future research should leverage computational tools to:

Perform Molecular Docking Studies: Once potential biological targets are identified, molecular docking can be used to predict the binding mode and affinity of this compound. nih.govnih.gov This can help to understand the molecular basis of its activity and guide the design of more potent analogs.

Conduct Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related compounds, SAR studies can elucidate the key structural features required for biological activity. nih.govfrontiersin.org Computational methods can be used to rationalize these findings and build predictive models.

Predict ADME Properties: In silico models can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. mdpi.com This information is crucial for assessing its drug-likeness and identifying potential liabilities early in the drug discovery process.

Development of Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. jddhs.comresearchgate.net The development of sustainable and green protocols for the synthesis of this compound is a critical research challenge.

Future efforts in this area should focus on:

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents, such as water, supercritical fluids, or bio-based solvents, is a key aspect of green chemistry. sigmaaldrich.comnih.govyoutube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. jddhs.com

Catalytic Methods: The use of catalysts, particularly biocatalysts and reusable heterogeneous catalysts, can significantly improve the sustainability of chemical processes. jddhs.com

Integration into Multidisciplinary Research Platforms for Translational Impact

To realize the full potential of this compound, it is essential to move beyond fundamental chemical research and integrate it into multidisciplinary research platforms. This will facilitate the translation of basic scientific discoveries into tangible applications.

Future strategies should include:

Collaboration with Biologists and Pharmacologists: Close collaboration with experts in various biological disciplines is crucial for the comprehensive evaluation of the compound's therapeutic potential.

Use as a Chemical Probe: If this compound is found to have a specific and potent interaction with a biological target, it could be developed as a chemical probe to study the function of that target.

Development as a Scaffold in Medicinal Chemistry: The isobenzofuranone core is considered a "privileged scaffold" in drug discovery. nih.govnih.govrsc.org this compound could serve as a valuable starting point for the development of new libraries of compounds with diverse biological activities.

Q & A

Basic: What are the recommended synthetic routes for 5-Chloroisobenzofuran-1(3H)-one, and how can reaction yields be optimized?

Methodological Answer:

A common synthesis involves palladium(II)-catalyzed cyclization of substituted benzoic acid derivatives. For example, 4-methoxybenzoic acid can react with dibromomethane at 140°C under reflux with palladium acetate and potassium bicarbonate as catalysts. Purification via silica gel column chromatography (hexane:ethyl acetate, 2:1 v/v) yields the product. However, yields may vary (e.g., 33% in one protocol ). Optimization strategies include:

- Adjusting catalyst loading (e.g., 0.30 mmol Pd(OAc)₂ per 3.00 mmol substrate).

- Screening solvents (e.g., acetone for crystallization).

- Monitoring reaction time (18 hours at elevated temperatures).

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

X-ray crystallography confirms planar molecular geometries and intermolecular interactions. For instance, weak C–H⋯O hydrogen bonds in the crystal lattice stabilize layered networks, as observed in related phthalides. Data refinement (e.g., using CCDC 1505246 ) involves:

- Placing hydrogen atoms at calculated positions (C–H = 0.93–0.98 Å).

- Analyzing mean deviation from least-squares planes (<0.010 Å).

- Validating bond distances/angles against literature (e.g., Sun et al., 2009 ).

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Chemical-resistant gloves (EN 374 standard), eye/face protection, and respiratory gear in poorly ventilated areas .

- Skin Protection: Apply barrier creams; wash hands post-handling.

- Environmental Controls: Avoid drainage contamination; use sealed containers .

Advanced: How does substituent variation influence the phytotoxic activity of this compound derivatives?

Methodological Answer:

Hydroxylation at specific positions enhances phytotoxicity. For example, hydroxylated derivatives exhibit activity via inhibition of plant cell elongation. Key steps include:

- Synthesizing analogs with substituents at C-3/C-5.

- Testing phytotoxicity in in vitro assays (e.g., root growth inhibition in Arabidopsis).

- Correlating activity with electronic effects (e.g., electron-withdrawing groups) .

Advanced: What computational approaches predict the antioxidant and antiplatelet efficacy of this compound analogs?

Methodological Answer:

- Docking Studies: Simulate binding to targets like cyclooxygenase-1 (COX-1) using AutoDock Vina.

- SAR Analysis: Compare substituent effects (e.g., Z-isomers of 3-benzylidene derivatives show higher activity).

- Validation: Cross-reference with in vitro assays (e.g., inhibition of ADP-induced platelet aggregation) .

Basic: How can researchers address contradictions in reported synthetic yields of this compound?

Methodological Answer:

Discrepancies (e.g., 33% vs. higher yields) arise from:

- Catalyst deactivation (e.g., Pd aggregation).

- Impurities in starting materials.

- Mitigation:

Advanced: What spectroscopic techniques validate the purity and structure of this compound?

Methodological Answer:

- NMR: Confirm substitution patterns (e.g., δ 5.25 ppm for H8 protons in methoxy derivatives ).

- HR-EIMS: Verify molecular mass (e.g., m/z 165.0552 [M+H]⁺).

- IR: Identify lactone C=O stretches (~1736 cm⁻¹) .

Basic: How can crystallization conditions be optimized for X-ray-quality crystals of this compound?

Methodological Answer:

- Solvent Screening: Use slow evaporation from acetone or ethyl acetate.

- Temperature Control: Maintain 20–25°C to prevent rapid nucleation.

- Seed Crystals: Introduce microcrystals to induce ordered growth .

Advanced: What environmental exposure controls are mandated for this compound disposal?

Methodological Answer:

- Waste Segregation: Collect in halogenated solvent containers.

- Neutralization: Treat with alkaline solutions (e.g., 10% NaOH) to hydrolyze lactone rings.

- Documentation: Track disposal volumes per EPA guidelines .

Advanced: How do molecular planarity and hydrogen-bonding networks affect the stability of this compound in solid-state formulations?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.